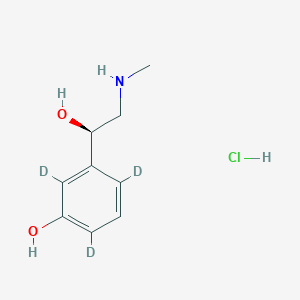
(R)-(-)-Phenylephrine-2,4,6-D3 hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylephrine-2,4,6-d3 (hydrochloride) is a deuterium-labeled derivative of Phenylephrine hydrochloride. It is a selective alpha-1 adrenergic receptor agonist, which means it primarily stimulates alpha-1 adrenergic receptors. This compound is often used in scientific research due to its stable isotopic labeling, which allows for precise quantitation in pharmacokinetic and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenylephrine-2,4,6-d3 (hydrochloride) involves the incorporation of deuterium atoms at specific positions on the phenylephrine molecule. The general synthetic route includes the following steps:
Deuteration: The introduction of deuterium atoms into the phenylephrine molecule. This can be achieved through catalytic hydrogenation using deuterium gas.
Hydrochloride Formation: The deuterated phenylephrine is then reacted with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of Phenylephrine-2,4,6-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas and catalysts to achieve efficient deuteration.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Hydrochloride Formation: The purified deuterated phenylephrine is then converted to its hydrochloride salt form
Analyse Des Réactions Chimiques
Types of Reactions
Phenylephrine-2,4,6-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group on the phenylephrine molecule can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted phenylephrine derivatives
Applications De Recherche Scientifique
Phenylephrine-2,4,6-d3 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and the effects of deuteration on drug metabolism.
Receptor Binding Studies: Used to study the binding affinity and selectivity of alpha-1 adrenergic receptors.
Clinical Research: Investigated for its potential therapeutic effects in conditions such as hypotension and nasal congestion
Mécanisme D'action
Phenylephrine-2,4,6-d3 (hydrochloride) exerts its effects by selectively binding to alpha-1 adrenergic receptors. This binding leads to:
Vasoconstriction: Constriction of blood vessels, which increases blood pressure.
Mydriasis: Dilation of the pupils.
Decongestion: Reduction of nasal congestion by constricting blood vessels in the nasal passages
The molecular targets involved include the alpha-1D, alpha-1B, and alpha-1A adrenergic receptors .
Comparaison Avec Des Composés Similaires
Phenylephrine-2,4,6-d3 (hydrochloride) can be compared with other similar compounds such as:
Phenylephrine hydrochloride: The non-deuterated form, which has similar pharmacological effects but different pharmacokinetic properties.
Pseudoephedrine: Another decongestant with a different mechanism of action, primarily acting on beta-adrenergic receptors.
Oxymetazoline: A nasal decongestant with a longer duration of action but different receptor selectivity
Phenylephrine-2,4,6-d3 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies .
Propriétés
Formule moléculaire |
C9H14ClNO2 |
|---|---|
Poids moléculaire |
206.68 g/mol |
Nom IUPAC |
2,4,6-trideuterio-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1/i3D,4D,5D; |
Clé InChI |
OCYSGIYOVXAGKQ-TVZTYWMASA-N |
SMILES isomérique |
[2H]C1=CC(=C(C(=C1[C@H](CNC)O)[2H])O)[2H].Cl |
SMILES canonique |
CNCC(C1=CC(=CC=C1)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
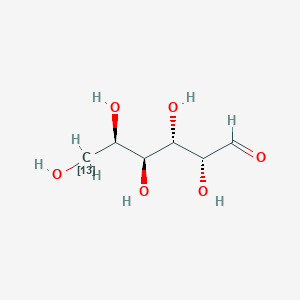
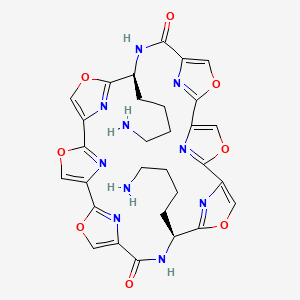
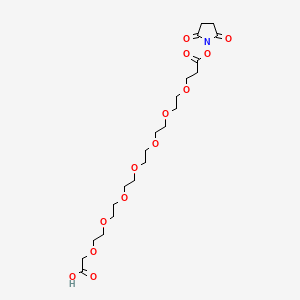


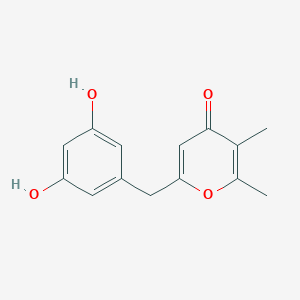


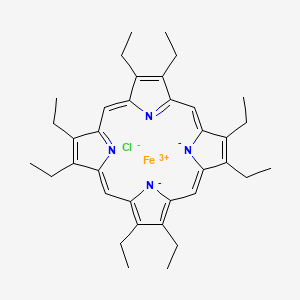
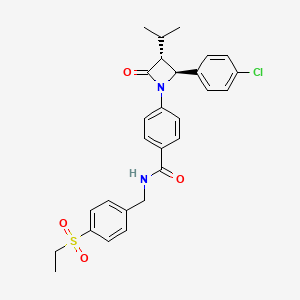
![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
